Transketolase-IN-5

Beschreibung

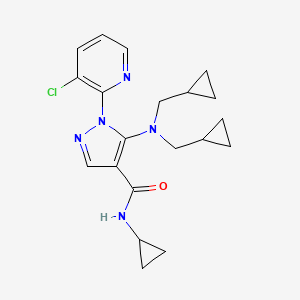

Structure

3D Structure

Eigenschaften

Molekularformel |

C20H24ClN5O |

|---|---|

Molekulargewicht |

385.9 g/mol |

IUPAC-Name |

5-[bis(cyclopropylmethyl)amino]-1-(3-chloro-2-pyridinyl)-N-cyclopropylpyrazole-4-carboxamide |

InChI |

InChI=1S/C20H24ClN5O/c21-17-2-1-9-22-18(17)26-20(16(10-23-26)19(27)24-15-7-8-15)25(11-13-3-4-13)12-14-5-6-14/h1-2,9-10,13-15H,3-8,11-12H2,(H,24,27) |

InChI-Schlüssel |

DHOSCCVQXKDPHQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1CN(CC2CC2)C3=C(C=NN3C4=C(C=CC=N4)Cl)C(=O)NC5CC5 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unveiling the Inhibitory Mechanism of Transketolase-IN-5: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Transketolase-IN-5, a pyrazole amide derivative identified as a potent inhibitor of the enzyme transketolase (TKT). This document is intended for researchers, scientists, and drug development professionals interested in the fields of herbicide development and metabolic pathway inhibition.

This compound, also referred to as compound 6ba, has demonstrated significant herbicidal activity by targeting a key enzyme in plant metabolism. This guide summarizes the available quantitative data, details the experimental protocols for its characterization, and visualizes its proposed mechanism and the broader signaling context.

Core Mechanism of Action

This compound functions as an inhibitor of transketolase, a crucial enzyme in the pentose phosphate pathway (PPP) and the Calvin cycle in plants. By disrupting the function of this enzyme, the inhibitor interferes with essential metabolic processes, including the synthesis of aromatic amino acids and the regeneration of ribulose-1,5-bisphosphate, which is vital for carbon fixation in photosynthesis. This inhibition ultimately leads to plant growth arrest and death.

Molecular docking studies suggest that this compound binds within the active cavity of the transketolase enzyme. This binding is stabilized by interactions with key amino acid residues, preventing the natural substrates from accessing the active site and thus inhibiting the enzyme's catalytic activity.

Quantitative Data Summary

The herbicidal efficacy of this compound has been evaluated against several weed species. The following table summarizes the reported inhibitory activity.

| Target Weed Species | Concentration/Dosage | Inhibition (%) | Assay Method |

| Amaranthus retroflexus (AR) | 150 g ai/ha | ~80% | Foliar Spray |

| Setaria viridis (SV) | 150 g ai/ha | >80% | Foliar Spray |

| Digitaria sanguinalis (DS) | 150 g ai/ha | ~80% | Foliar Spray |

| Amaranthus retroflexus (AR) | Not Specified | ~80% | Small Cup Method (Root) |

| Setaria viridis (SV) | Not Specified | ~80% | Small Cup Method (Root) |

| Digitaria sanguinalis (DS) | Not Specified | ~90% | Small Cup Method (Root) |

Note: Specific IC50 or Ki values for the direct inhibition of the transketolase enzyme by this compound are not explicitly provided in the primary literature reviewed. The data presented reflects the herbicidal efficacy observed in whole-plant assays.

Experimental Protocols

The characterization of this compound involved several key experimental procedures, as detailed below.

Transketolase (TK) Enzyme Activity Inhibition Test

A continuous spectrophotometric assay was employed to measure the inhibitory effect of this compound on TKT activity. The protocol is summarized as follows:

-

Enzyme Preparation: Recombinant Arabidopsis thaliana transketolase (AtTKL) is expressed and purified.

-

Reaction Mixture: The assay mixture contains thiamine pyrophosphate (TPP), CaCl2, xylulose 5-phosphate (X5P) as the donor substrate, and ribose 5-phosphate (R5P) as the acceptor substrate in a suitable buffer (e.g., Tris-HCl).

-

Coupling Enzymes: The reaction is coupled to a reporting system consisting of triosephosphate isomerase (TPI), glycerol-3-phosphate dehydrogenase (GDH), and NADH. The product of the TKT reaction, glyceraldehyde-3-phosphate (G3P), is converted by TPI and GDH, leading to the oxidation of NADH to NAD+.

-

Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.

-

Spectrophotometric Measurement: The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time.

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of the inhibitor-treated enzyme to that of a control (without inhibitor).

Herbicidal Activity Assessment (Foliar Spray Method)

-

Plant Cultivation: Weed species are cultivated in a controlled environment (e.g., greenhouse) until they reach a specific growth stage (e.g., 3-4 leaf stage).

-

Inhibitor Formulation: this compound is formulated as a wettable powder or emulsifiable concentrate.

-

Application: The formulated inhibitor is applied to the foliage of the plants at a specified dosage (e.g., 150 g of active ingredient per hectare).

-

Evaluation: After a set period (e.g., 14 days), the herbicidal effect is visually assessed and scored as the percentage of growth inhibition or plant death compared to untreated control plants.

Molecular Docking Analysis

-

Protein Structure Preparation: A homology model of the target transketolase enzyme (e.g., Arabidopsis thaliana TKL) is generated.

-

Ligand Preparation: The 3D structure of this compound is generated and optimized.

-

Docking Simulation: Molecular docking software (e.g., AutoDock) is used to predict the binding pose of this compound within the active site of the transketolase model.

-

Interaction Analysis: The predicted binding mode is analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the amino acid residues of the enzyme.

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflows related to this compound.

The Discovery and Synthesis of Novel Transketolase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transketolase (TKT) is a pivotal enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP), a crucial metabolic route that runs parallel to glycolysis.[1] This pathway is essential for the production of NADPH, a primary cellular reductant that protects against oxidative stress, and for the synthesis of pentose sugars, which are precursors for nucleotide and nucleic acid biosynthesis.[1][2] The TKT enzyme family in humans includes TKT and two transketolase-like genes, TKTL1 and TKTL2.[3]

Emerging evidence has highlighted the significant role of TKT in various pathologies, particularly in cancer. Tumor cells often exhibit a reprogrammed metabolism, characterized by an upregulation of the PPP to meet the high demands for biomass production and to counteract increased oxidative stress.[4][5] Elevated TKT expression has been linked to tumor progression, metastasis, and resistance to therapy in various cancers, including hepatocellular carcinoma, breast cancer, and colorectal cancer.[3][5] This makes TKT a compelling target for the development of novel therapeutic agents.

This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of novel transketolase inhibitors. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in this promising area of therapeutic research. The guide covers key aspects of TKT inhibition, from the underlying signaling pathways to detailed experimental protocols for inhibitor screening and synthesis.

Signaling Pathways Involving Transketolase

Transketolase functions at the heart of the pentose phosphate pathway, catalyzing the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor.[2] This activity directly links the PPP with glycolysis, allowing for the interconversion of sugar phosphates to meet the cell's metabolic needs.

Below is a diagram illustrating the central role of Transketolase in the Pentose Phosphate Pathway.

Caption: Role of Transketolase in the Pentose Phosphate Pathway.

In the context of cancer, TKT's role extends beyond central metabolism. It is implicated in regulating various signaling pathways that promote tumorigenesis. For instance, TKT can influence the stability of hypoxia-inducible factor 1-alpha (HIF-1α) and regulate the expression of lactate dehydrogenase A (LDHA) through the alpha-ketoglutarate (αKG) signaling pathway, thereby promoting breast cancer metastasis.[3] Furthermore, TKT has been shown to counteract oxidative stress, a common feature of cancer cells, by modulating the production of NADPH.[4]

The following diagram illustrates a simplified workflow for the discovery of novel transketolase inhibitors, from initial high-throughput screening to lead optimization.

Caption: Workflow for Transketolase Inhibitor Discovery.

Data Presentation: Quantitative Inhibitor Data

A crucial aspect of drug discovery is the quantitative assessment of inhibitor potency. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to characterize and compare the efficacy of different compounds. The following tables summarize the reported IC50 and Ki values for a selection of known transketolase inhibitors.

Table 1: IC50 Values of Transketolase Inhibitors

| Inhibitor Class | Compound | Assay Type | Target | IC50 | Reference |

| Thiamine Analogs | Oxythiamine | Enzymatic | Human TKT | In the micromolar range | [2] |

| N3'-pyridyl thiamine | Enzymatic | Human TKT | Potent inhibitor | [6][7] | |

| Natural Products | Oroxylin A | Enzymatic | Human TKT | Potent inhibitor | [8] |

| Small Molecules | Thimerosal | Enzymatic | TrxR1 (Thiol-dependent) | 24.08 nM | [9] |

| ZINC12007063 | In silico (Virtual Screening) | Plant TKL | - | [10] |

Table 2: Ki Values of Transketolase Inhibitors

| Inhibitor Class | Compound | Inhibition Mode | Target | Ki | Reference |

| Thiamine Analogs | Pyrithiamine | Competitive | Thiamine Pyrophosphokinase | 2-3 µM | [2] |

| Oxythiamine | Competitive | Thiamine Pyrophosphokinase | 4.2 mM | [2] |

Note: The inhibitory activities are often highly dependent on the specific assay conditions, including enzyme and substrate concentrations. Direct comparison of values across different studies should be made with caution.

Experimental Protocols

The identification and characterization of novel transketolase inhibitors rely on robust and reproducible experimental assays. This section provides detailed methodologies for key experiments commonly employed in TKT inhibitor discovery.

High-Throughput Screening (HTS) for Transketolase Inhibitors

HTS enables the rapid screening of large compound libraries to identify initial "hits" with inhibitory activity against TKT.[9] A common approach is the use of a coupled-enzyme assay that monitors the consumption of NADH.

Workflow for a High-Throughput Screen:

-

Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of each compound from the library into individual wells of a 384-well microplate.

-

Enzyme and Reagent Addition: Add a solution containing recombinant human transketolase, its substrates (e.g., ribose-5-phosphate and xylulose-5-phosphate), and the coupling enzymes (triosephosphate isomerase and glycerol-3-phosphate dehydrogenase) to each well.

-

Initiation of Reaction: Start the reaction by adding NADH.

-

Signal Detection: Monitor the decrease in absorbance at 340 nm over time using a plate reader. A reduced rate of NADH consumption in the presence of a compound indicates potential TKT inhibition.

-

Hit Selection: Compounds that exhibit a statistically significant reduction in enzyme activity (e.g., >50% inhibition at a single concentration) are selected as primary hits for further characterization.

NADH-Dependent Transketolase Activity Assay

This spectrophotometric assay is a widely used method for measuring TKT activity and for determining the potency of inhibitors (IC50 values).[11][12][13] The principle of the assay is based on the TKT-catalyzed reaction, which produces glyceraldehyde-3-phosphate. This product is then converted in a series of coupled enzymatic reactions, ultimately leading to the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.[11]

Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.6

-

Recombinant Human Transketolase: Purified enzyme

-

Substrates:

-

Ribose-5-phosphate

-

Xylulose-5-phosphate

-

-

Coupling Enzymes:

-

Triosephosphate isomerase (TPI)

-

Glycerol-3-phosphate dehydrogenase (G3PDH)

-

-

Cofactor: Thiamine pyrophosphate (TPP)

-

Reducing Agent: NADH

-

Test Inhibitor: Dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, TPP, ribose-5-phosphate, xylulose-5-phosphate, TPI, G3PDH, and NADH.

-

Inhibitor Incubation: In a 96-well plate, add a small volume of the test inhibitor at various concentrations to the wells. Include control wells with solvent only.

-

Enzyme Addition: Add recombinant human transketolase to all wells to initiate the reaction.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 15-30 minutes).

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADH consumption) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

-

Normalize the velocities to the control (no inhibitor) to obtain the percentage of inhibition.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Synthesis of a Thiamine Analog Transketolase Inhibitor: N3'-pyridyl Thiamine

Thiamine analogs are a major class of transketolase inhibitors.[6][7] The synthesis of N3'-pyridyl thiamine, a potent TKT inhibitor, is described below as a representative example.[6][7]

Synthetic Scheme:

The synthesis involves the condensation of a substituted pyrimidine moiety with a thiazole moiety.

-

Synthesis of the Pyrimidine Moiety (e.g., 3-(bromomethyl)-6-methyl-2-aminopyridine): This intermediate can be synthesized from commercially available starting materials through standard organic chemistry reactions, such as bromination of the corresponding methyl-substituted aminopyridine.

-

Synthesis of the Thiazole Moiety (e.g., 5-(2-hydroxyethyl)-4-methylthiazole): This can be prepared from commercially available starting materials through a multi-step synthesis.

-

Condensation Reaction: The pyrimidine and thiazole moieties are reacted together in a suitable solvent (e.g., acetonitrile) at an elevated temperature to form the final N3'-pyridyl thiamine product.

-

Purification: The crude product is purified by techniques such as recrystallization or column chromatography to yield the pure inhibitor.

-

Characterization: The structure of the synthesized compound is confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis of a Natural Product Transketolase Inhibitor: Oroxylin A

Oroxylin A is a natural flavonoid that has been identified as a TKT inhibitor.[8] Its synthesis can be achieved from commercially available starting materials.[14][15]

Synthetic Route from Baicalein:

-

Protection of Hydroxyl Groups: The 5- and 7-hydroxyl groups of baicalein are selectively protected using appropriate protecting groups (e.g., benzyl or methoxymethyl ethers) to prevent their reaction in subsequent steps.

-

Methylation: The 6-hydroxyl group is then methylated using a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a base.

-

Deprotection: The protecting groups on the 5- and 7-hydroxyl groups are removed under appropriate conditions (e.g., hydrogenolysis for benzyl groups or acidic hydrolysis for MOM ethers) to yield Oroxylin A.

-

Purification and Characterization: The final product is purified by chromatography and its structure confirmed by spectroscopic methods.

Conclusion

The central role of transketolase in cellular metabolism, particularly in the context of diseases with altered metabolic profiles such as cancer, has established it as a highly attractive target for therapeutic intervention. The discovery and development of novel, potent, and selective TKT inhibitors hold significant promise for the treatment of these conditions. This technical guide has provided a comprehensive overview of the key aspects of this research area, from the fundamental signaling pathways to practical experimental protocols for inhibitor discovery and synthesis. The continued application of high-throughput screening, coupled with rational drug design and synthetic chemistry, will undoubtedly lead to the identification of new and improved TKT inhibitors with the potential for clinical translation. It is anticipated that the information presented herein will serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

References

- 1. A NADH-dependent transketolase assay in erythrocyte hemolysates [dspace.library.uu.nl]

- 2. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zyagnum.com [zyagnum.com]

- 4. Transketolase counteracts oxidative stress to drive cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Inhibition of Transketolase Improves the Prognosis of Colorectal Cancer [frontiersin.org]

- 6. Synthesis, in vitro and in vivo activity of thiamine antagonist transketolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. High-Throughput Screening of Inhibitors [creative-enzymes.com]

- 10. researchgate.net [researchgate.net]

- 11. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dspace.library.uu.nl [dspace.library.uu.nl]

- 13. A NADH-dependent transketolase assay in erythrocyte hemolysates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. WO2020032913A1 - Process for synthesis of oroxylin a - Google Patents [patents.google.com]

- 15. keio.elsevierpure.com [keio.elsevierpure.com]

The Central Role of Transketolase in the Pentose Phosphate Pathway: A Technical Guide for Researchers

Whitepaper | November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Transketolase (TKT) is a pivotal enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP), a critical metabolic route for the synthesis of nucleotide precursors and the production of reducing equivalents. This technical guide provides an in-depth examination of transketolase's structure, catalytic mechanism, and its integral role in cellular metabolism. We will explore its regulation, clinical significance in oncology and neurodegenerative disorders, and present detailed experimental protocols for its study. This document serves as a comprehensive resource for professionals seeking to understand and target transketolase in research and therapeutic development.

Introduction to Transketolase and the Pentose Phosphate Pathway

The pentose phosphate pathway (PPP) is a fundamental metabolic pathway that runs parallel to glycolysis.[1] It is comprised of two distinct phases: the oxidative and non-oxidative branches. The oxidative phase is responsible for the production of NADPH, a crucial reductant for biosynthetic processes and for counteracting oxidative stress. The non-oxidative phase facilitates the interconversion of sugar phosphates, generating precursors for nucleotide and nucleic acid synthesis, such as ribose-5-phosphate.[1][2]

At the heart of the non-oxidative PPP is transketolase (TKT), a thiamine diphosphate (ThDP)-dependent enzyme that connects the PPP with glycolysis.[3][4] TKT catalyzes the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor.[5] This function is essential for the production of ribose-5-phosphate for DNA and RNA synthesis and for channeling excess sugar phosphates into the glycolytic pathway.[6] Given its central role, TKT is a key regulator of cellular proliferation and survival, making it a significant area of interest in various disease states, including cancer and neurodegenerative disorders.[7][8] In humans, the transketolase family includes the TKT gene and two transketolase-like genes, TKTL1 and TKTL2.[3][9]

Transketolase: Structure and Catalytic Mechanism

Enzyme Structure

Human transketolase is a homodimeric enzyme, with each subunit having a molecular weight of approximately 70-75 kDa.[10] The enzyme is composed of three α/β-type domains: the N-terminal PP domain, the middle PYR domain, and the C-terminal domain.[10] The two active sites are located at the interface between the PP domain of one subunit and the PYR domain of the neighboring subunit.[10][11] The binding of the essential cofactor, thiamine diphosphate (ThDP), and a divalent cation, typically Ca2+, occurs within this active site.[10][12] The entrance to the active site is lined with conserved arginine, histidine, serine, and aspartate residues that interact with the phosphate group of the sugar phosphate substrates.[3]

The Catalytic Cycle

The catalytic mechanism of transketolase is initiated by the deprotonation of the thiazolium ring of ThDP, forming a reactive carbanion.[3] This carbanion then attacks the carbonyl carbon of a ketose donor substrate (e.g., xylulose-5-phosphate). This leads to the cleavage of the C2-C3 bond of the ketose, releasing an aldose product (e.g., glyceraldehyde-3-phosphate) and leaving a two-carbon glycoaldehyde fragment covalently attached to ThDP, forming the α,β-dihydroxyethyl-ThDP intermediate.[2][3] This intermediate then transfers the two-carbon fragment to an aldose acceptor substrate (e.g., ribose-5-phosphate or erythrose-4-phosphate) to form a new ketose product (e.g., sedoheptulose-7-phosphate or fructose-6-phosphate).[3]

Figure 1: Catalytic mechanism of transketolase.

Transketolase in the Non-Oxidative Pentose Phosphate Pathway

Transketolase catalyzes two key reversible reactions in the non-oxidative PPP, effectively linking it to glycolysis.[3]

-

Reaction 1: The transfer of a two-carbon unit from xylulose-5-phosphate to ribose-5-phosphate , yielding sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate .[3][13]

-

Reaction 2: The transfer of a two-carbon unit from xylulose-5-phosphate to erythrose-4-phosphate , producing fructose-6-phosphate and glyceraldehyde-3-phosphate .[3][13]

These reactions are crucial for the synthesis of ribose-5-phosphate, the precursor for nucleotides and nucleic acids, and for the conversion of excess pentose phosphates back into glycolytic intermediates (fructose-6-phosphate and glyceraldehyde-3-phosphate).[3] This metabolic flexibility allows cells to adapt to varying demands for NADPH, ribose-5-phosphate, and ATP.

Figure 2: Role of transketolase in the non-oxidative PPP.

Quantitative Analysis of Transketolase Activity

The kinetic parameters of transketolase, such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), are crucial for understanding its function and for the development of inhibitors. These parameters can vary depending on the source of the enzyme, substrate, and experimental conditions.

| Substrate | Kₘ (µM) | Vₘₐₓ (U/mg) | Organism/Tissue | Reference |

| Xylulose-5-Phosphate | 40 - 450 | Varies | Yeast, Human | [14][15] |

| Ribose-5-Phosphate | 200 - 1200 | Varies | Yeast, Human | [14][15] |

| Fructose-6-Phosphate | 800 - 2000 | Varies | Yeast | [16] |

| Erythrose-4-Phosphate | 20 - 50 | Varies | Yeast | [16] |

| Sedoheptulose-7-Phosphate | 100 - 300 | Varies | Yeast | [16] |

Note: The values presented are approximate ranges from various studies and should be determined empirically for specific experimental setups.

Regulation of Transketolase

The activity of transketolase is regulated at multiple levels to meet the metabolic needs of the cell.

-

Substrate Availability: The flux through the non-oxidative PPP is highly dependent on the concentrations of its substrates, which are in turn influenced by the activity of glycolysis and the oxidative PPP.

-

Transcriptional Regulation: The expression of the TKT gene can be upregulated in response to cellular stress and growth signals. For example, the NRF2 pathway, a sensor of oxidative stress, can regulate TKT expression.[1]

-

Post-Translational Modifications: Transketolase activity can be modulated by post-translational modifications. For instance, the Akt signaling pathway, which is central to cell growth and survival, can phosphorylate TKT at Threonine 382, leading to a significant increase in its enzymatic activity.[17] Acylation, such as acetylation and malonylation, has also been shown to regulate TKT function, potentially by altering its conformation or protein-protein interactions.[18]

Figure 3: Regulation of transketolase by the Akt signaling pathway.

Clinical Significance of Transketolase

Role in Cancer

Cancer cells exhibit reprogrammed metabolism, characterized by increased glucose uptake and a high rate of glycolysis, a phenomenon known as the Warburg effect.[1] The PPP is often upregulated in cancer cells to provide the necessary building blocks for rapid proliferation (ribose-5-phosphate) and to counteract increased oxidative stress (NADPH).[1][7] Transketolase, and its isoform TKTL1, have been implicated in driving cancer development and progression.[7][19] High expression of TKT is associated with poor prognosis in several cancers, including lung, breast, and ovarian cancer.[20][21] TKT promotes cancer cell growth by supplying nucleic acid precursors and by maintaining redox homeostasis.[1] Consequently, targeting transketolase with small molecule inhibitors is being explored as a potential anti-cancer strategy.[22][23]

Role in Neurodegenerative Diseases

Thiamine (Vitamin B1) deficiency is linked to several neurological disorders, most notably Wernicke-Korsakoff syndrome, which is often associated with chronic alcoholism.[24] As ThDP is an essential cofactor for transketolase, thiamine deficiency leads to reduced TKT activity.[24] This impairment of the PPP in the brain can disrupt myelin maintenance and lead to neuronal cell death, contributing to the neurodegeneration seen in these conditions.[25][26] Variants of the transketolase-like gene TKTL1 have also been associated with an increased risk for neurodegenerative diseases like Alzheimer's.[8]

Experimental Protocols

Fluorometric Assay for Transketolase Activity

This protocol is based on a coupled-enzyme assay that measures the formation of a fluorescent product.

-

Principle: Transketolase catalyzes the conversion of its substrates. The products of this reaction are then used in a series of subsequent enzymatic reactions that culminate in the conversion of a non-fluorescent probe to a highly fluorescent product. The rate of fluorescence increase is directly proportional to the transketolase activity.[27]

-

Reagents:

-

TKT Assay Buffer

-

TKT Substrate Mix (containing donor and acceptor sugars)

-

TKT Enzyme Mix (coupling enzymes)

-

TKT Developer (containing the fluorescent probe)

-

Positive Control (purified TKT enzyme)

-

Sample (cell or tissue lysate)

-

-

Procedure:

-

Prepare samples (e.g., cell or tissue lysates) in TKT Assay Buffer on ice.

-

Add samples, positive control, and a negative control (buffer only) to a 96-well plate.

-

Prepare a reaction mix containing Assay Buffer, Substrate Mix, Enzyme Mix, and Developer.

-

Add the reaction mix to all wells.

-

Measure fluorescence immediately in kinetic mode at Ex/Em = 535/587 nm at 37°C for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the slope of the fluorescence curve for each sample.

-

Subtract the slope of the negative control from all sample readings.

-

Calculate TKT activity using a standard curve or by relating the rate of reaction to the amount of protein in the sample.

-

Figure 4: Workflow for a fluorometric transketolase activity assay.

Measurement of Pentose Phosphate Pathway Flux using ¹³C-Labeled Glucose

This protocol provides a method to assess the relative flux through the PPP compared to glycolysis.

-

Principle: Cells are cultured with glucose that is isotopically labeled with ¹³C at specific positions (e.g., [1,2-¹³C₂]glucose or [2,3-¹³C₂]glucose). The ¹³C atoms are traced as they are metabolized through glycolysis and the PPP. The differential labeling patterns in downstream metabolites, such as lactate or ribose from RNA, are then quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) to determine the relative flux through each pathway.[28][29][30]

-

Methodology:

-

Cell Culture: Culture cells in a glucose-free medium supplemented with a known concentration of the desired ¹³C-labeled glucose tracer.

-

Metabolite Extraction: After a defined incubation period, rapidly quench metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).

-

Sample Preparation:

-

For LC-MS analysis of sugar phosphates: Separate the polar metabolites for direct injection.

-

For GC-MS analysis of RNA ribose: Hydrolyze RNA to ribonucleosides, followed by derivatization.

-

-

Instrumental Analysis:

-

LC-MS: Use liquid chromatography-mass spectrometry to separate and detect the mass isotopologues of key metabolites like ribose-5-phosphate.

-

GC-MS: Use gas chromatography-mass spectrometry to analyze the derivatized ribose.

-

-

Flux Calculation: The fractional labeling of the metabolites is used in metabolic flux analysis (MFA) models to calculate the relative contribution of the PPP to glucose metabolism.[29] For example, using [1,2-¹³C₂]glucose, the PPP will generate singly labeled lactate, while glycolysis will produce doubly labeled lactate.[28]

-

Conclusion and Future Directions

Transketolase is a critical enzyme that sits at the crossroads of carbohydrate metabolism, playing an indispensable role in the synthesis of nucleotide precursors and in maintaining cellular redox balance. Its dysregulation is implicated in the pathogenesis of major human diseases, particularly cancer and neurodegenerative disorders. The methodologies outlined in this guide provide a framework for the detailed investigation of transketolase function and regulation. Future research will likely focus on the development of highly specific inhibitors for therapeutic use, a deeper understanding of the roles of TKT isoforms, and the elucidation of novel regulatory mechanisms. The continued exploration of transketolase will undoubtedly yield valuable insights into cellular metabolism and open new avenues for therapeutic intervention.

References

- 1. pnas.org [pnas.org]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. Transketolase - Wikipedia [en.wikipedia.org]

- 4. Structure and functioning mechanism of transketolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aklectures.com [aklectures.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. A key role for transketolase-like 1 in tumor metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mutations in the transketolase-like gene TKTL1: clinical implications for neurodegenerative diseases, diabetes and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A review on research progress of transketolase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Crystal Structure of Human Transketolase and New Insights into Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Three-dimensional structure of transketolase, a thiamine diphosphate dependent enzyme, at 2.5 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mcb.berkeley.edu [mcb.berkeley.edu]

- 14. Untitled Document [ucl.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Akt Phosphorylation and Regulation of Transketolase Is a Nodal Point for Amino Acid Control of Purine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Posttranslational Acylations of the Rat Brain Transketolase Discriminate the Enzyme Responses to Inhibitors of ThDP-Dependent Enzymes or Thiamine Transport [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Transketolase Serves as a Biomarker for Poor Prognosis in Human Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis, in vitro and in vivo activity of thiamine antagonist transketolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Novel transketolase inhibitor oroxylin A suppresses the non‐oxidative pentose phosphate pathway and hepatocellular carcinoma tumour growth in mice and patient‐derived organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Transketolase: observations in alcohol-related brain damage research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Relationship of nervous tissue transketolase to the neuropathy in chronic uremia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Downregulation of Transketolase Activity Is Related to Inhibition of Hippocampal Progenitor Cell Proliferation Induced by Thiamine Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Transketolase Activity Assay Kit (Fluorometric) (ab273310) | Abcam [abcam.com]

- 28. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 29. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]

- 30. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

Transketolase Inhibition: A Promising Avenue for Novel Herbicide Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The escalating challenge of weed resistance to existing herbicides necessitates the exploration of novel modes of action. Transketolase (TK), a key enzyme in the pentose phosphate pathway (PPP) and the Calvin cycle, has emerged as a compelling target for the development of new-generation herbicides.[1][2][3] This technical guide provides a comprehensive overview of the rationale for targeting transketolase, details on inhibitor compounds, relevant experimental protocols, and the biochemical pathways involved.

The Rationale for Targeting Transketolase

Transketolase is a thiamine diphosphate (ThDP)-dependent enzyme that plays a crucial role in primary plant metabolism.[4][5] It catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor, linking the PPP with glycolysis.[4][6] In plants, TK is vital for:

-

The Calvin Cycle: Essential for carbon fixation during photosynthesis.[2]

-

The Pentose Phosphate Pathway: Generates NADPH for reductive biosynthesis and precursors for nucleotide and aromatic amino acid synthesis.[6][7]

-

Production of Erythrose-4-Phosphate: A precursor for the shikimate pathway, which leads to the synthesis of aromatic amino acids and other secondary metabolites.[7]

Inhibition of transketolase disrupts these fundamental processes, leading to the accumulation of toxic intermediates and a halt in plant growth, ultimately causing plant death.[7] The high degree of conservation of transketolase in plants makes it an attractive target for broad-spectrum herbicides.[3]

Quantitative Data on Transketolase Inhibitors

Several classes of compounds have been investigated as potential transketolase inhibitors for herbicidal applications. The following table summarizes the available quantitative data on the efficacy of some of these inhibitors against various weed species.

| Compound ID | Chemical Class | Target Weed(s) | Inhibition (%) | Concentration | Reference |

| 4l | 2-Thioether-5-(thienyl/pyridyl)-1,3,4-oxadiazole | Amaranthus retroflexus (AR), Digitaria sanguinalis (DS) | >90% | 100-200 mg/L | [1] |

| 4m | 2-Thioether-5-(thienyl/pyridyl)-1,3,4-oxadiazole | Amaranthus retroflexus (AR), Digitaria sanguinalis (DS) | >90% | 100-200 mg/L | [1] |

| TKL-IN-1 (compound 7r) | Not Specified | Digitaria sanguinalis (Ds), Amaranthus retroflexus (Ar) | - | - | [8] |

| TKL-IN-2 (compound 4w) | Not Specified | Digitaria sanguinalis, Amaranthus retroflexus | >90% | 200 mg/L | [8] |

| Transketolase-IN-3 | Not Specified | Digitaria sanguinalis (DS), Amaranthus retroflexus (AR) | - | - | [8] |

| Transketolase-IN-5 (compound 6ba) | Not Specified | Amaranthus retroflexus, Setaria viridis, Digitaria sanguinalis | - | - | [8] |

| Transketolase-IN-6 (Compound 6bj) | Not Specified | Amaranthus retroflexus, Setaria viridis | ~80% (root inhibition) | - | [8] |

| 5av | Thioether containing 1,2,4-triazole Schiff bases | Amaranthus retroflexus (AR), Digitaria sanguinalis (DS) | >90% | 100 mg/L | [9] |

| 5aw | Thioether containing 1,2,4-triazole Schiff bases | Amaranthus retroflexus (AR), Digitaria sanguinalis (DS) | >90% | 100 mg/L | [9] |

| α-terthienyl | Thiophene | Arabidopsis thaliana | - | - | [2][10] |

Experimental Protocols

In Vitro Herbicidal Activity Assay (Small Cup Method)

This method is utilized for the preliminary screening of the herbicidal activity of compounds.

-

Preparation of Test Solutions: Dissolve the candidate compounds in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute with distilled water containing a surfactant (e.g., Tween-80) to achieve the desired test concentrations (e.g., 100 mg/L and 200 mg/L).[9]

-

Seed Germination: Germinate seeds of the target weed species (e.g., Amaranthus retroflexus, Digitaria sanguinalis) on moist filter paper in petri dishes.

-

Treatment Application: Place a piece of filter paper in a small cup or petri dish and add a specific volume of the test solution.

-

Incubation: Transfer a set number of germinated seeds into each cup. Seal the cups and incubate them in a growth chamber under controlled conditions (e.g., 25°C, 12h light/12h dark photoperiod).

-

Evaluation: After a defined period (e.g., 72 hours), measure the root and shoot length of the seedlings. Calculate the percentage of inhibition relative to a solvent-only control.[9]

Greenhouse Bioassay for Herbicidal Activity

This protocol assesses the post-emergence herbicidal efficacy of the compounds under more realistic conditions.

-

Plant Cultivation: Sow seeds of the target weed species in pots containing a suitable soil mixture. Grow the plants in a greenhouse under controlled temperature, humidity, and light conditions.

-

Treatment Application: At a specific growth stage (e.g., 2-3 leaf stage), apply the test compounds as a foliar spray. The compounds are typically formulated with a solvent, water, and a surfactant. Application rates are expressed in grams of active ingredient per hectare (g ai/ha).[9]

-

Evaluation: After a set period (e.g., 21 days), visually assess the herbicidal injury using a rating scale (e.g., 0% = no effect, 100% = complete kill). Additionally, harvest the aerial parts of the plants and measure their fresh weight to quantify the growth inhibition compared to untreated control plants.[9]

Transketolase Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of the compounds on the activity of the transketolase enzyme.

-

Enzyme Extraction: Isolate and purify transketolase from a plant source (e.g., spinach leaves) or use a commercially available recombinant enzyme.

-

Assay Mixture: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), the enzyme's cofactor thiamine pyrophosphate (TPP), a divalent cation (e.g., MgCl2), and the substrates (e.g., xylulose-5-phosphate and ribose-5-phosphate).

-

Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture and pre-incubate with the enzyme.

-

Reaction Initiation and Measurement: Initiate the reaction by adding the substrates. Monitor the rate of the reaction by measuring the disappearance of a substrate or the appearance of a product using a spectrophotometer. For example, the conversion of ribose-5-phosphate can be coupled to the oxidation of NADH, which can be monitored at 340 nm.

-

IC50 Determination: Calculate the concentration of the inhibitor required to cause 50% inhibition of the enzyme activity (IC50 value).

Visualizations

Signaling Pathways and Workflows

Caption: Mechanism of action for transketolase inhibitors in plants.

Caption: A typical workflow for the discovery and development of transketolase-inhibiting herbicides.

Conclusion

Transketolase represents a highly promising, yet underexploited, target for the development of novel herbicides with a new mode of action. The disruption of fundamental metabolic pathways by transketolase inhibitors leads to potent herbicidal activity against a range of problematic weeds. Further research focusing on the design and optimization of selective and potent transketolase inhibitors, such as the promising classes of oxadiazoles and triazole Schiff bases, holds the key to delivering new solutions for sustainable weed management. The detailed experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to advance the exploration of this exciting herbicidal target.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Transketolase Is Identified as a Target of Herbicidal Substance α-Terthienyl by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Based Discovery and Synthesis of Potential Transketolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transketolase - Wikipedia [en.wikipedia.org]

- 5. The Crystal Structure of Human Transketolase and New Insights into Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transketolase in human Müller cells is critical to resist light stress through the pentose phosphate and NRF2 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A small decrease of plastid transketolase activity in antisense tobacco transformants has dramatic effects on photosynthesis and phenylpropanoid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Transketolase Is Identified as a Target of Herbicidal Substance α-Terthienyl by Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties of Transketolase

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No publicly available information was found for a specific inhibitor named "Transketolase-IN-5". This guide provides a comprehensive overview of the biochemical properties of the enzyme Transketolase (TKT), which is the presumed target of such a molecule.

Introduction

Transketolase (TKT) is a crucial enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP) and the Calvin cycle in photosynthetic organisms.[1][2][3] It plays a vital role in cellular metabolism by catalyzing the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor.[4][5] This function links the PPP with glycolysis, providing a mechanism for the metabolism of excess sugar phosphates and the production of precursors for nucleotide and aromatic amino acid biosynthesis.[1][2] TKT's activity is dependent on the cofactor thiamine diphosphate (ThDP) and a divalent cation, typically Ca2+.[2][4] Given its central role in metabolism, TKT is a potential therapeutic target for various diseases, including cancer and neurodegenerative disorders.[6][7]

Biochemical Properties and Kinetics

The catalytic activity of Transketolase is fundamental to its physiological role. The enzyme facilitates the transfer of a dihydroxyethyl group from a ketose phosphate to an aldose phosphate.[8]

Quantitative Data Summary

As no specific data for "this compound" is available, the following tables provide an illustrative example of how such data would be presented. The values are placeholders and not representative of any specific compound.

Table 1: In Vitro Inhibitory Activity of a Hypothetical TKT Inhibitor

| Compound | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |

| This compound | [Placeholder Value] | [Placeholder Value] | [e.g., Competitive] |

Table 2: Binding Affinity of a Hypothetical TKT Inhibitor

| Compound | Target | KD (nM) | Assay Method |

| This compound | Human TKT | [Placeholder Value] | [e.g., Surface Plasmon Resonance] |

Table 3: Michaelis-Menten Constants for Human Transketolase

| Substrate | Km (mM) |

| Xylulose 5-phosphate | [Value from literature, e.g., ~0.05] |

| Ribose 5-phosphate | 0.53[8] |

| Erythrose 4-phosphate | [Value from literature, e.g., ~0.02] |

| Fructose 6-phosphate | [Value from literature, e.g., ~0.3] |

| Glyceraldehyde 3-phosphate | 2.1[8] |

Signaling Pathways

Transketolase is a key player in the Pentose Phosphate Pathway, which is interconnected with several other metabolic and signaling pathways.

Pentose Phosphate Pathway and Glycolysis

TKT connects the PPP to glycolysis by converting sugar phosphates.[1] This allows the cell to adapt to different metabolic needs, such as the production of NADPH for reductive biosynthesis and protection against oxidative stress, or the generation of ATP through glycolysis.[9][10]

Caption: The role of Transketolase in the Pentose Phosphate Pathway.

NRF2-mediated Oxidative Stress Response

TKT activity is linked to the NRF2-mediated oxidative stress response. The NADPH produced by the PPP is essential for regenerating reduced glutathione, a key antioxidant. TKT can influence the cellular response to oxidative stress by modulating NADPH levels.[9]

Caption: Link between Transketolase activity and the NRF2 pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of enzyme inhibitors.

Transketolase Activity Assay (Fluorometric)

This protocol is a generalized method based on commercially available kits.[3]

Objective: To measure the enzymatic activity of Transketolase in biological samples.

Principle: TKT catalyzes the transfer of a two-carbon group from a donor ketose to an acceptor aldose. The product of this reaction then participates in a series of enzymatic steps, ultimately converting a non-fluorescent probe to a fluorescent product. The rate of fluorescence increase is directly proportional to the TKT activity.

Materials:

-

96-well black microplate

-

Fluorometric microplate reader (Ex/Em = 535/587 nm)

-

TKT Assay Buffer

-

TKT Substrate Mix (containing a ketose donor and an aldose acceptor)

-

TKT Developer

-

TKT Enzyme Mix

-

Positive Control (e.g., purified TKT)

-

Sample (e.g., cell lysate, purified protein)

Procedure:

-

Sample Preparation:

-

For cell lysates, homogenize cells in TKT Assay Buffer and centrifuge to remove insoluble material.

-

For purified protein, dilute to the desired concentration in TKT Assay Buffer.

-

Determine the protein concentration of the samples.

-

-

Reaction Setup:

-

Prepare a master mix for the reaction by combining the TKT Assay Buffer, TKT Substrate Mix, TKT Developer, and TKT Enzyme Mix according to the kit's instructions.

-

Add the appropriate volume of the master mix to each well of the 96-well plate.

-

Add the sample or positive control to the respective wells.

-

For a background control, add a sample to a well containing the master mix without the TKT Substrate Mix.

-

-

Measurement:

-

Immediately place the plate in the microplate reader.

-

Measure the fluorescence intensity at kinetic mode for a specified duration (e.g., 30-60 minutes) at a set temperature (e.g., 37°C).

-

-

Data Analysis:

-

Subtract the background fluorescence from the sample fluorescence.

-

Calculate the rate of the reaction (change in fluorescence over time).

-

Use a standard curve, if provided, to convert the fluorescence rate to TKT activity units (e.g., mU/mg of protein).

-

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for the initial biochemical characterization of a potential Transketolase inhibitor.

Caption: Workflow for Transketolase inhibitor characterization.

Conclusion

Transketolase is a well-characterized enzyme with a critical role in cellular metabolism. Its involvement in key metabolic pathways makes it an attractive target for therapeutic intervention. While no specific information is available for "this compound," this guide provides the foundational knowledge and experimental frameworks necessary for the biochemical characterization of any potential Transketolase inhibitor. A thorough understanding of TKT's properties and the application of robust experimental protocols are essential for the successful development of novel therapeutics targeting this enzyme.

References

- 1. Transketolase - Wikipedia [en.wikipedia.org]

- 2. Characterization of two transketolases encoded on the chromosome and the plasmid pBM19 of the facultative ribulose monophosphate cycle methylotroph Bacillus methanolicus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. The Crystal Structure of Human Transketolase and New Insights into Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A review on research progress of transketolase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medlabsgroup.com [medlabsgroup.com]

- 8. researchgate.net [researchgate.net]

- 9. Transketolase in human Müller cells is critical to resist light stress through the pentose phosphate and NRF2 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fiveable.me [fiveable.me]

Investigating the Structure-Activity Relationship of Transketolase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Transketolase (TKT) is a critical enzyme in the pentose phosphate pathway (PPP), playing a pivotal role in cellular metabolism and redox homeostasis.[1][2] Its involvement in various pathological conditions, including cancer and neurodegenerative diseases, has made it an attractive target for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of the methodologies and data interpretation required for investigating the structure-activity relationship (SAR) of novel transketolase inhibitors, using the hypothetical inhibitor "Transketolase-IN-5" as a case study.

Introduction to Transketolase

Transketolase is a thiamine diphosphate (ThDP)-dependent enzyme that catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor.[3][5] This function is central to the non-oxidative branch of the PPP, which is crucial for the production of NADPH and the precursor for nucleotide biosynthesis, ribose-5-phosphate.[1][2] TKT connects the PPP with glycolysis, allowing excess sugar phosphates to be funneled into the main carbohydrate metabolic pathways.[5] Given its central role in metabolism, dysregulation of TKT activity has been implicated in several diseases, making it a compelling drug target.[4]

Signaling Pathways Involving Transketolase

Understanding the signaling pathways in which TKT is involved is crucial for elucidating the downstream effects of its inhibition. TKT activity is integral to the Pentose Phosphate Pathway and has been shown to be linked to the NRF2 oxidative stress response pathway.[1]

References

- 1. Transketolase in human Müller cells is critical to resist light stress through the pentose phosphate and NRF2 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transketolase and vitamin B1 influence on ROS-dependent neutrophil extracellular traps (NETs) formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review on research progress of transketolase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Crystal Structure of Human Transketolase and New Insights into Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transketolase - Wikipedia [en.wikipedia.org]

Technical Whitepaper: The Effects of Transketolase Inhibition on Plant Metabolism and Photosynthesis

Disclaimer: This document provides a detailed overview of the effects of transketolase inhibition on plant physiology. As of the latest literature review, specific peer-reviewed data on "Transketolase-IN-5" is not publicly available. Therefore, this guide synthesizes findings from studies utilizing other methods of transketolase inhibition, such as antisense transgenic lines and other inhibitor compounds, to provide a comprehensive understanding of the target's role. This compound is listed as a transketolase inhibitor with herbicidal activity against Amaranthus retroflexus, Setaria viridis, and Digitaria sanguinalis[1].

Introduction: Transketolase, a Central Enzyme in Plant Carbon Metabolism

Transketolase (TK) is a crucial enzyme that occupies a central position in plant carbon metabolism. It is a key component of two major metabolic pathways: the Calvin-Benson-Bassham (CBB) cycle in chloroplasts, which is responsible for carbon fixation during photosynthesis, and the oxidative pentose phosphate pathway (OPPP), which generates precursors for a wide range of biosynthetic pathways.[2][3][4] TK utilizes thiamine pyrophosphate (TPP) as a cofactor to catalyze the transfer of a two-carbon unit from a ketose donor to an aldose acceptor[3][5].

Given its critical roles, transketolase is a significant factor in regulating photosynthetic capacity and the production of essential primary and secondary metabolites.[2][6] Consequently, it has been identified as a promising target for the development of novel herbicides[7][8]. Inhibition of TK activity can lead to dramatic and pleiotropic effects on plant growth, development, and survival.

The Role of Transketolase in Primary and Secondary Metabolism

Transketolase catalyzes two key reactions in the regenerative phase of the Calvin cycle and one in the non-oxidative branch of the pentose phosphate pathway.

-

Calvin Cycle:

-

Fructose-6-phosphate + Glyceraldehyde-3-phosphate ⇌ Erythrose-4-phosphate + Xylulose-5-phosphate

-

Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate ⇌ Ribose-5-phosphate + Xylulose-5-phosphate[9]

-

-

Oxidative Pentose Phosphate Pathway:

-

Xylulose-5-phosphate + Ribose-5-phosphate ⇌ Glyceraldehyde-3-phosphate + Sedoheptulose-7-phosphate[10]

-

Through these reactions, TK is directly involved in the regeneration of ribulose-1,5-bisphosphate (RuBP), the primary CO2 acceptor in photosynthesis. Furthermore, it produces erythrose-4-phosphate (E4P), a vital precursor for the shikimate pathway, which leads to the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a vast array of secondary metabolites, including lignin, flavonoids, and certain plant hormones.[2]

Effects of Transketolase Inhibition on Plant Physiology

Inhibition of transketolase activity has profound consequences for plant metabolism and photosynthesis. Studies using antisense tobacco transformants to reduce TK activity have provided significant insights into these effects.

Impact on Photosynthesis

A relatively small reduction in plastid transketolase activity can have a dramatic impact on photosynthetic capacity.[2][11]

-

Inhibition of Ribulose-1,5-bisphosphate (RuBP) Regeneration: Reduced TK activity directly impairs the regenerative phase of the Calvin cycle, leading to a decreased rate of RuBP regeneration.

-

Light-Dependent Inhibition: The inhibition of photosynthesis becomes more pronounced as irradiance increases.[2][11] This indicates that under high light conditions, TK activity becomes a limiting factor for the overall rate of carbon fixation.

-

Limitation of Maximum Photosynthetic Rate: In antisense tobacco plants, TK was found to be a major limiting factor for the maximum rate of photosynthesis under saturating light and CO2 conditions.[2][11]

Alterations in Carbohydrate Metabolism

Inhibition of TK leads to a significant shift in carbohydrate allocation.

-

Sugar and Starch Levels: A decrease in TK expression results in a preferential decrease in soluble sugars (like sucrose), while starch levels can remain high until photosynthesis is severely inhibited.[2] This is partly because a substrate of TK, fructose-6-phosphate, is a precursor for starch synthesis, and a product, erythrose-4-phosphate, inhibits an early step in starch synthesis.[2]

Disruption of Secondary Metabolism

The production of erythrose-4-phosphate by transketolase directly links primary carbon metabolism to the shikimate pathway.

-

Reduced Phenylpropanoid Production: A 20-50% decrease in TK activity leads to lower levels of aromatic amino acids and downstream products of the phenylpropanoid pathway, such as chlorogenic acid, tocopherol, and lignin.[2] This demonstrates that the provision of precursors by primary metabolism can co-limit the flux into this important secondary metabolic pathway.[2]

Phenotypic Effects

The metabolic disruptions caused by TK inhibition manifest in visible phenotypic changes.

-

Growth Inhibition: Reduced photosynthetic capacity and altered metabolism lead to stunted plant growth.[6]

-

Chlorosis: At higher levels of inhibition (>50%), localized loss of chlorophyll and carotenoids can occur, leading to chlorosis, often starting at the midrib and spreading to the lamina.[2]

Quantitative Data on Transketolase Inhibition

The following table summarizes quantitative data from a study on antisense tobacco transformants with reduced plastid transketolase activity.

| Parameter | Reduction in TK Activity | Observed Effect | Reference |

| Photosynthesis | 20-40% | Inhibition of ribulose-1,5-bisphosphate regeneration and photosynthesis. | [2] |

| 20-40% | Inhibition of photosynthesis is greater at higher irradiances (170 to 700 µmol m⁻² s⁻¹). | [2] | |

| Secondary Metabolism | 20-50% | Decreased levels of aromatic amino acids. | [2] |

| 20-50% | Decreased levels of phenylpropanoid pathway intermediates and products (caffeic acid, chlorogenic acid, tocopherol, lignin). | [2] | |

| Visible Phenotype | >50% | Local loss of chlorophyll and carotenes (chlorosis). | [2] |

Experimental Protocols

This section details generalized methodologies for key experiments used to study the effects of transketolase inhibition in plants, based on published research.

Plant Growth and Transformation

-

Plant Material: Nicotiana tabacum (tobacco) is a common model organism.

-

Growth Conditions: Plants are typically grown in a controlled environment with defined photoperiod (e.g., 16h light / 8h dark), temperature (e.g., 25°C), and light intensity (e.g., 150-200 µmol m⁻² s⁻¹).

-

Antisense Transformation: To specifically reduce plastid TK activity, plants are transformed using Agrobacterium tumefaciens carrying a binary vector. The vector contains a cDNA fragment of the target transketolase gene in an antisense orientation, driven by a strong constitutive promoter like the CaMV 35S promoter.

Measurement of Transketolase Activity

-

Principle: TK activity is often measured spectrophotometrically by coupling the reaction to an NADH-consuming enzyme system.

-

Protocol:

-

Protein Extraction: Leaf tissue is homogenized in an extraction buffer [e.g., 50 mM Hepes-KOH (pH 8.0), 10 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 10% (v/v) glycerol, 0.1% (v/v) Triton X-100, and protease inhibitors].

-

Assay Mixture: The reaction mixture contains buffer [e.g., 20 mM glycylglycine/NaOH (pH 7.2 or 8.0)], MgCl₂, the cofactor thiamine pyrophosphate (TPP), β-NADH, coupling enzymes (triosephosphate isomerase and glycerol-3-phosphate dehydrogenase), and the TK substrates (e.g., xylulose-5-phosphate and ribose-5-phosphate).[9]

-

Measurement: The reaction is initiated by adding the plant extract. The activity is determined by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH.

-

Photosynthesis Measurements

-

Gas Exchange Analysis: An infrared gas analyzer (IRGA) system is used to measure net CO₂ assimilation rates. Measurements are taken under various light intensities and CO₂ concentrations to determine the light-response and CO₂-response curves.

-

Chlorophyll Fluorescence: A pulse-amplitude modulation (PAM) fluorometer is used to assess the efficiency of photosystem II (PSII). Parameters such as the maximum quantum yield of PSII (Fv/Fm) and the effective quantum yield of PSII (ΦPSII) are measured.

Metabolite Analysis

-

Extraction: Metabolites are extracted from freeze-clamped leaf tissue, often using a perchloric acid extraction method for phosphorylated intermediates or a methanol/chloroform/water extraction for a broader range of metabolites.

-

Quantification:

-

Carbohydrates (Sugars and Starch): Soluble sugars are measured enzymatically in neutralized extracts. Starch is determined by first hydrolyzing the insoluble pellet with amyloglucosidase and then measuring the released glucose.

-

Aromatic Amino Acids and Phenylpropanoids: These compounds are typically quantified using high-performance liquid chromatography (HPLC) with UV or fluorescence detection, or by liquid chromatography-mass spectrometry (LC-MS) for higher sensitivity and specificity.

-

Visualizations: Pathways and Workflows

Caption: Role of Transketolase in linking the Calvin Cycle to the Shikimate Pathway.

Caption: Generalized experimental workflow for analyzing TK-inhibited plants.

Conclusion

Transketolase is a vital enzyme at the crossroads of primary and secondary plant metabolism. Its inhibition leads to a cascade of effects, beginning with the impairment of the Calvin cycle and the regeneration of RuBP, which directly limits photosynthetic carbon fixation. This primary disruption leads to altered carbohydrate partitioning and, critically, starves the shikimate pathway of its precursor, erythrose-4-phosphate. The resulting decrease in aromatic amino acids and phenylpropanoids compromises the synthesis of numerous essential compounds, including lignin. These multifaceted impacts make transketolase an effective target for herbicidal action. While specific data on this compound is limited, the extensive research on transketolase function and inhibition provides a strong foundation for understanding its potential mode of action and its profound effects on plant metabolism and photosynthesis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A small decrease of plastid transketolase activity in antisense tobacco transformants has dramatic effects on photosynthesis and phenylpropanoid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transketolase - Wikipedia [en.wikipedia.org]

- 4. apexbt.com [apexbt.com]

- 5. bu.edu [bu.edu]

- 6. Transketolase - Creative Enzymes [creative-enzymes.com]

- 7. Structure-Based Discovery and Synthesis of Potential Transketolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transketolase Is Identified as a Target of Herbicidal Substance α-Terthienyl by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphorylation of Arabidopsis transketolase at Ser428 provides a potential paradigm for the metabolic control of chloroplast carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fiveable.me [fiveable.me]

- 11. A Small Decrease of Plastid Transketolase Activity in Antisense Tobacco Transformants Has Dramatic Effects on Photosynthesis and Phenylpropanoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Kinetics of Plant Growth Regulation: A Technical Guide to Transketolase-IN-5 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the inhibitory kinetics of Transketolase-IN-5, a potent herbicidal agent, on plant transketolase. Transketolase is a critical enzyme in plant metabolism, playing a central role in the Calvin cycle and the pentose phosphate pathway (PPP).[1][2] Understanding the kinetic interactions of inhibitors like this compound is paramount for the development of novel herbicides and for advancing our knowledge of plant metabolic regulation.

The Central Role of Transketolase in Plant Metabolism

Transketolase (TKL) is a thiamine-dependent enzyme that catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor.[2][3][4] In plants, TKL is indispensable for two primary metabolic pathways:

-

The Calvin-Benson-Bassham (CBB) Cycle: Within the chloroplasts, transketolase is a key enzyme in the regenerative phase of the CBB cycle, which is responsible for carbon fixation during photosynthesis.[2][5][6] It catalyzes two crucial reactions that regenerate ribulose-1,5-bisphosphate, the primary CO2 acceptor.

-

The Oxidative Pentose Phosphate Pathway (OPPP): This pathway, also involving transketolase, is vital for producing NADPH and the precursors for nucleotide and aromatic amino acid biosynthesis.[5][7]

Given its central role, the inhibition of transketolase can significantly disrupt plant growth and development, making it an attractive target for herbicide design.[8]

Quantitative Inhibitory Kinetics of this compound

This compound has been identified as a transketolase inhibitor with demonstrated herbicidal activity against various plant species, including Amaranthus retroflexus, Setaria viridis, and Digitaria sanguinalis.[9] While specific kinetic parameters for this compound on purified plant transketolase are not extensively documented in publicly available literature, a typical kinetic analysis would yield the data presented in the following tables.

Table 1: Hypothetical Inhibitory Activity of this compound on Plant Transketolase

| Parameter | Value | Description |

| IC50 | [Value] µM | The concentration of this compound required to inhibit 50% of the transketolase enzymatic activity. |

| Ki | [Value] µM | The inhibition constant, representing the affinity of this compound for the enzyme. |

| Mechanism | [e.g., Competitive] | The mode of inhibition (e.g., competitive, non-competitive, uncompetitive). |

Table 2: Substrate Kinetics of Plant Transketolase in the Presence of this compound

| Substrate | Km (µM) | Vmax (µmol/min/mg) |

| Xylulose-5-Phosphate | [Value] | [Value] |

| Ribose-5-Phosphate | [Value] | [Value] |

| Fructose-6-Phosphate | [Value] | [Value] |

| Glyceraldehyde-3-Phosphate | [Value] | [Value] |

Experimental Protocols for Kinetic Analysis

The following is a detailed methodology for determining the inhibitory kinetics of a compound like this compound on plant transketolase.

Plant Transketolase Extraction and Purification

-

Tissue Homogenization: Harvest fresh plant tissue (e.g., spinach leaves) and homogenize in an ice-cold extraction buffer containing protease inhibitors.

-

Centrifugation: Centrifuge the homogenate to pellet cellular debris.

-

Ammonium Sulfate Precipitation: Fractionally precipitate the supernatant with ammonium sulfate to enrich for transketolase.

-

Chromatography: Further purify the transketolase using a series of chromatography steps, such as ion-exchange and size-exclusion chromatography.

-

Purity Assessment: Assess the purity of the enzyme preparation using SDS-PAGE.

Transketolase Activity Assay

A continuous spectrophotometric assay is commonly used to measure transketolase activity.[5]

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.6), MgCl₂, thiamine pyrophosphate (TPP), and a coupling enzyme system (e.g., triosephosphate isomerase and glycerol-3-phosphate dehydrogenase).

-

Substrates: Add the transketolase substrates, such as xylulose-5-phosphate and ribose-5-phosphate.

-

Enzyme Initiation: Initiate the reaction by adding the purified plant transketolase.

-

Spectrophotometric Monitoring: Monitor the oxidation of NADH at 340 nm. The rate of NADH decrease is proportional to the transketolase activity.

Inhibitory Kinetics Determination

-

IC50 Determination: Perform the transketolase activity assay in the presence of varying concentrations of this compound. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

-

Mechanism of Inhibition: To determine the mechanism of inhibition, perform kinetic assays with varying concentrations of one substrate while keeping the other substrate and the inhibitor at fixed concentrations. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

Visualizing the Impact: Pathways and Workflows

To better illustrate the role of transketolase and the process of studying its inhibition, the following diagrams are provided.

Caption: Workflow for analyzing this compound inhibition.

Caption: Central role of Transketolase in plant metabolism.

Conclusion

This compound presents a promising avenue for the development of targeted herbicides due to its inhibition of a key plant metabolic enzyme. A thorough understanding of its inhibitory kinetics is crucial for optimizing its efficacy and for designing next-generation inhibitors. The methodologies and conceptual frameworks presented in this guide provide a comprehensive foundation for researchers and scientists to further investigate the intricate interactions between inhibitors and plant transketolase, ultimately contributing to advancements in agricultural science and technology.

References

- 1. apexbt.com [apexbt.com]

- 2. Transketolase - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. aklectures.com [aklectures.com]

- 5. Phosphorylation of Arabidopsis transketolase at Ser428 provides a potential paradigm for the metabolic control of chloroplast carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Revealing the Functions of the Transketolase Enzyme Isoforms in Rhodopseudomonas palustris Using a Systems Biology Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transketolase in human Müller cells is critical to resist light stress through the pentose phosphate and NRF2 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

Early-Stage Research on the Herbicidal Spectrum of Transketolase Inhibitors: A Technical Guide

Disclaimer: As of November 2025, "Transketolase-IN-5" is not a publicly documented herbicidal compound. This guide, therefore, presents a consolidated overview of early-stage research on known herbicidal inhibitors of transketolase, which can serve as a proxy for understanding the potential herbicidal spectrum and mechanism of a hypothetical "this compound."

Introduction

Transketolase (TK) is a crucial enzyme in the pentose phosphate pathway (PPP) and the Calvin cycle in plants.[1][2][3] Its pivotal role in primary metabolism makes it an attractive target for the development of novel herbicides.[4][5][6][7] By inhibiting transketolase, it is possible to disrupt essential processes such as carbon fixation and the production of precursors for aromatic amino acids and secondary metabolites, ultimately leading to plant death.[8][9] This technical guide provides an in-depth analysis of the herbicidal spectrum of recently developed transketolase inhibitors, details the experimental protocols used for their evaluation, and visualizes the underlying biochemical pathways and research workflows.

Data Presentation: Herbicidal Efficacy of Transketolase Inhibitors

The following tables summarize the quantitative data on the herbicidal activity of various transketolase inhibitors against a range of weed species.

Table 1: In Vitro Herbicidal Activity of 2-Thioether-5-(thienyl/pyridyl)-1,3,4-oxadiazoles [4][5][10]

| Compound | Target Weed Species | Concentration (mg/L) | Inhibition (%) |

| 4l | Amaranthus retroflexus (AR) | 100-200 | >90 |

| Digitaria sanguinalis (DS) | 100-200 | >90 | |

| 4m | Amaranthus retroflexus (AR) | 100-200 | >90 |

| Digitaria sanguinalis (DS) | 100-200 | >90 |

Table 2: Post-Emergence Herbicidal Activity of 2-Thioether-5-(thienyl/pyridyl)-1,3,4-oxadiazoles in Greenhouse Trials [4][5][10]

| Compound | Target Weed Species | Application Rate (g ai/ha) | Control (%) | Crop Selectivity |

| 4l | Amaranthus retroflexus (AR) | 45-90 | 90 | Good selectivity in Maize |

| Digitaria sanguinalis (DS) | 45-90 | 90 | ||

| Broad spectrum weed control | 90 | Not specified | ||

| 4m | Amaranthus retroflexus (AR) | 45-90 | 90 | Not specified |

| Digitaria sanguinalis (DS) | 45-90 | 90 | ||

| Broad spectrum weed control | 90 | Not specified |

Table 3: Herbicidal Activity of Pyrazole Amide Derivatives (Small Cup Method) [6]

| Compound | Target Weed Species | Root Inhibition (%) |

| 6ba | Digitaria sanguinalis (DS) | ~90 |

| Amaranthus retroflexus (AR) | ~80 | |

| Setaria viridis (SV) | ~80 | |

| 6bj | Digitaria sanguinalis (DS) | ~90 |

| Amaranthus retroflexus (AR) | ~80 | |

| Setaria viridis (SV) | ~80 |

Table 4: Post-Emergence Herbicidal Activity of Pyrazole Amide Derivatives (Foliar Spray Method) [6]

| Compound | Target Weed Species | Application Rate (g ai/ha) | Inhibition (%) |

| 6ba | Digitaria sanguinalis (DS) | 150 | ~80 |

| Setaria viridis (SV) | 150 | >80 | |

| 6bj | Digitaria sanguinalis (DS) | 150 | ~80 |

| Setaria viridis (SV) | 150 | >80 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following protocols are based on the cited literature for evaluating transketolase inhibitors.

In Vitro Herbicidal Assay

This protocol is adapted from studies on 2-thioether-5-(thienyl/pyridyl)-1,3,4-oxadiazoles.[10]

-

Preparation of Test Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute with distilled water containing a surfactant (e.g., Tween-20) to achieve the desired final concentrations (e.g., 100-200 mg/L).

-

Seed Germination: Sterilize weed seeds (e.g., Amaranthus retroflexus, Digitaria sanguinalis) and place them on filter paper in petri dishes.

-

Treatment Application: Add the test solutions to the petri dishes, ensuring the filter paper is saturated. A control group with only the solvent and surfactant should be included.

-

Incubation: Place the petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 12h/12h light/dark cycle).

-

Data Collection: After a set period (e.g., 7-10 days), measure the root and stem length of the seedlings.

-

Analysis: Calculate the percentage of growth inhibition compared to the control group.

Post-Emergence Herbicidal Assay (Greenhouse)

This protocol is a generalized procedure based on the evaluation of various transketolase inhibitors.[6][10]

-

Plant Cultivation: Sow weed seeds (e.g., Amaranthus retroflexus, Digitaria sanguinalis, Echinochloa crusgalli, Setaria viridis) in pots containing a suitable soil mixture. Grow the plants in a greenhouse under controlled conditions until they reach a specific growth stage (e.g., 2-3 leaf stage).

-

Treatment Application: Prepare test solutions of the herbicidal compounds at various concentrations (e.g., 22.5 to 150 g ai/ha) in a spray solution containing a surfactant.

-

Foliar Spray: Uniformly spray the foliage of the weed species with the test solutions using a laboratory sprayer.

-

Evaluation: After a specified period (e.g., 14-21 days), visually assess the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) and score it on a percentage scale (0% = no effect, 100% = complete kill).

Transketolase Activity Assay

This protocol describes a common method for measuring transketolase enzyme activity.[11][12]

-

Enzyme Extraction: Homogenize plant tissue (e.g., leaves) in an ice-cold extraction buffer. Centrifuge the homogenate to remove cell debris and collect the supernatant containing the crude enzyme extract.

-